Ethyl [(cyclopropylmethyl)amino](oxo)acetate
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Description
Scientific Research Applications
Applications in Synthesis of Novel Compounds
OxymaPure/DIC in Synthesis : Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), related to Ethyl (cyclopropylmethyl)aminoacetate, demonstrated superiority over traditional reagents in synthesizing α-ketoamide derivatives. This reagent was used in the carbodiimide (DIC) approach for coupling amino acid esters to synthesize novel series of α-ketoamide derivatives with excellent yield and purity, indicating its potential in creating complex organic molecules efficiently (El‐Faham et al., 2013).
Enhancements in Peptide Synthesis
Oxyma as a Safer Additive : A derivative of Ethyl (cyclopropylmethyl)aminoacetate, Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate], has been identified as an efficient and safer additive for peptide synthesis. It outperforms benzotriazole-based HOBt and HOAt in coupling efficiency and poses a lower risk of explosion, making it a valuable asset in peptide synthesis and potentially other areas requiring amide bond formation (Subirós‐Funosas et al., 2009).
Role in Organic Synthesis Techniques
Cyclopropanation Reactions : Ethyl (cyclopropylmethyl)aminoacetate analogs have been used in cyclopropanation reactions with alkenes, showing significant utility in organic synthesis. The catalytic activity of certain complexes in these reactions highlights the compound's relevance in synthesizing cyclopropane derivatives, a crucial structural motif in many bioactive molecules (O'bannon & Dailey, 1989).
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-6-3-4-6/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCJMOABLQKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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